molecular formula C17H27NO3S B14389595 8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione CAS No. 88370-42-7

8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione

Cat. No.: B14389595
CAS No.: 88370-42-7
M. Wt: 325.5 g/mol
InChI Key: MSCNKKNQYAPGRC-UHFFFAOYSA-N
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Description

8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[45]decane-7,9-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione typically involves multiple steps. One common method involves the reaction of 1,1-pentamethylene oxalic acid with urea under specific conditions. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spiro compound .

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the crude product is purified through recrystallization using ethanol. This method yields white crystals of the compound with a melting point of 154-156°C and a yield of 80.1-89.5% .

Chemical Reactions Analysis

Types of Reactions

8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under controlled conditions.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new spiro derivatives with modified functional groups .

Scientific Research Applications

8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound is known to have a high affinity for certain receptors, such as serotonin (5-HT1A) receptors, which play a crucial role in its biological effects. It may also interact with other neurotransmitter systems, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione stands out due to its unique combination of functional groups and spiro structure, which confer specific chemical and biological properties.

Properties

CAS No.

88370-42-7

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

8-(C-butyl-N-ethoxycarbonimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C17H27NO3S/c1-4-6-7-13(18-21-5-2)16-14(19)8-17(9-15(16)20)11-22-10-12(17)3/h12,16H,4-11H2,1-3H3

InChI Key

MSCNKKNQYAPGRC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NOCC)C1C(=O)CC2(CC1=O)CSCC2C

Origin of Product

United States

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